![molecular formula C19H10BrN3O3 B4542964 6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4542964.png)
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom and multiple fused rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves several steps. One common method includes the use of brominated precursors and cyclization reactions under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione serves as a crucial intermediate for the synthesis of more complex molecules. Its unique structure enables researchers to explore novel synthetic pathways and develop new compounds with desired properties.
Biology
The compound's structural characteristics facilitate interactions with biological molecules. It has been investigated for its potential as a pharmacological agent due to its ability to modulate enzyme activities and influence signal transduction pathways. Studies have indicated that it may exhibit anti-cancer properties by targeting specific molecular pathways associated with tumor growth and metastasis.
Industry
In industrial applications, this compound is utilized in the production of advanced materials and as a precursor for various industrial chemicals. Its unique properties make it suitable for developing materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of derivatives based on this compound. The research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the core structure could enhance therapeutic efficacy.
Case Study 2: Material Science Applications
Research documented in Advanced Materials highlighted the use of this compound in developing polymeric materials with enhanced properties. The incorporation of the compound into polymer matrices resulted in materials with improved mechanical strength and thermal resistance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar compounds include:
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Shares a similar brominated structure but differs in its functional groups and overall reactivity.
6-Bromo-2,3-dihydro-1H-indole: Another brominated compound with a simpler structure, used in different chemical applications.
Biological Activity
6-Bromo-2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and multiple fused aromatic rings, which contribute to its reactivity and interaction with biological targets. Its IUPAC name is 6-bromo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₀BrN₃O₃ |
Molecular Weight | 392.20 g/mol |
CAS Number | Not specified in the provided sources |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific kinases or methyltransferases involved in cell signaling pathways.
- Receptor Interaction : It can bind to receptors affecting cellular responses, potentially leading to altered gene expression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of Proliferation : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines at low micromolar concentrations (e.g., IC50 values ranging from 0.3 µM to 1.2 µM) .
Antimicrobial Activity
There is emerging evidence of antimicrobial properties associated with this class of compounds:
- Antibacterial and Antifungal Effects : Some derivatives have demonstrated significant antibacterial and antifungal activities in vitro against a range of pathogens .
Study on DOT1L Inhibitors
In a study identifying inhibitors of DOT1L (a histone methyltransferase), various compounds were screened for their ability to inhibit enzymatic activity. The results highlighted the potential for similar structures to exhibit dose-dependent inhibition .
MEK Inhibition in Cancer Models
Another study focused on the inhibition of the MEK pathway in cancer models showed that certain benzoisoquinolinediones could effectively down-regulate phospho-MAPK levels, indicating their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 6-bromo-substituted benzo[de]isoquinoline-dione derivatives, and how can reaction conditions be optimized?
- Methodology : A general approach involves refluxing brominated precursors (e.g., 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one) with amino reagents in glacial acetic acid for 3–4 hours, followed by recrystallization in ethanol. Key parameters include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions. TLC (cyclohexane:ethyl acetate, 2:1) is used to monitor purity .
- Optimization : Adjusting reaction time and using catalytic additives (e.g., acetic acid as a proton donor) can improve yields. For example, yields of 70% were achieved for structurally analogous compounds under similar conditions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the compound, particularly the bromine substitution and imidazolone moiety?
- NMR : The NMR spectrum should show aromatic proton signals in the δ 7.3–8.1 ppm range for the benzo[de]isoquinoline core, with splitting patterns consistent with bromine’s electron-withdrawing effects. The imidazolone NH protons typically appear as broad singlets near δ 10–12 ppm .
- IR : Stretching vibrations at ~1705 cm (C=O of isoquinoline-dione) and ~1647 cm (C=N of imidazolone) confirm key functional groups. A C-Br stretch is observed near 528 cm .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Recrystallization using ethanol or ethanol/water mixtures is standard. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar impurities. Purity >95% is achievable, as validated by TLC and HPLC .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : Bromine acts as a directing group, stabilizing transition states in palladium-catalyzed couplings. Computational studies (DFT) suggest that the electron-deficient benzo[de]isoquinoline core enhances oxidative addition rates. Experimental data for analogous dibromo derivatives show >80% yields in Suzuki reactions with aryl boronic acids .
- Challenges : Steric hindrance from the fused imidazolone ring may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should contradictory data between enzymatic and cellular assays be interpreted?
- Assay Design :
- Enzymatic assays : Use purified targets (e.g., kinases or proteases) with fluorescence/colorimetric readouts. IC values <10 μM indicate potency .
- Cellular assays : Measure cytotoxicity (MTT assay) and target modulation (Western blot). Discrepancies may arise due to poor membrane permeability or off-target effects. Use prodrug strategies (e.g., esterification) to improve bioavailability .
Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of derivatives with enhanced target selectivity?
- Docking : Use crystal structures of target proteins (e.g., PARP-1 or topoisomerase II) to predict binding poses. The bromine atom may occupy hydrophobic pockets, while the imidazolone forms hydrogen bonds with catalytic residues .
- QSAR : Correlate substituent electronegativity (Hammett constants) with bioactivity. For instance, electron-withdrawing groups at the 6-position improve binding affinity by 2–3 fold in related quinazolinones .
Q. What strategies mitigate degradation of the imidazolone ring under physiological conditions?
- Stabilization : Introduce methyl or fluorine substituents at the 2-oxo position to reduce ring-opening hydrolysis. Accelerated stability testing (40°C/75% RH) shows a 15% degradation reduction in fluorinated analogs .
- Prodrugs : Mask the imidazolone NH as a carbamate or acyloxymethyl group, which is cleaved enzymatically in vivo. In vitro hydrolysis studies confirm >90% prodrug conversion within 24 hours .
Properties
IUPAC Name |
6-bromo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrN3O3/c20-13-6-5-12-16-10(13)2-1-3-11(16)17(24)23(18(12)25)9-4-7-14-15(8-9)22-19(26)21-14/h1-8H,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKVCMPUDKLPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC5=C(C=C4)NC(=O)N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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